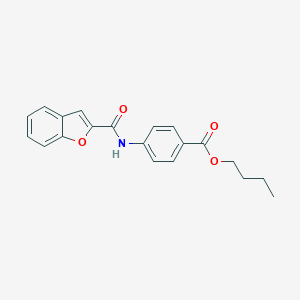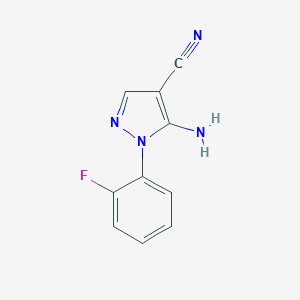
(5E)-5-(1H-indol-3-ylmethylidene)-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5E)-5-(1H-indol-3-ylmethylidene)-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one, commonly known as Indole-3-carbinol (I3C), is a natural compound found in cruciferous vegetables such as broccoli, cauliflower, and cabbage. It has gained significant attention in the scientific community due to its potential health benefits and therapeutic properties. I3C has been extensively studied for its anti-cancer, anti-inflammatory, and antioxidant effects. In
作用机制
The exact mechanism of action of (5E)-5-(1H-indol-3-ylmethylidene)-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one is not fully understood. However, it is believed that this compound works by modulating various signaling pathways involved in cell growth, differentiation, and apoptosis. This compound has been shown to activate the aryl hydrocarbon receptor (AhR) pathway, which plays a role in regulating gene expression and cell growth. This compound also inhibits the Akt/mTOR pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the activity of detoxifying enzymes such as glutathione S-transferase (GST) and quinone reductase (QR), which help remove harmful toxins from the body. This compound has also been shown to reduce the production of inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha), which may help prevent chronic diseases such as heart disease and diabetes.
实验室实验的优点和局限性
One advantage of using (5E)-5-(1H-indol-3-ylmethylidene)-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one in lab experiments is that it is a natural compound found in many common foods, making it easy to obtain and study. However, one limitation is that this compound is not very stable and can degrade quickly, making it difficult to work with in some experiments.
未来方向
There are many potential future directions for research on (5E)-5-(1H-indol-3-ylmethylidene)-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one. One area of interest is the development of this compound-based therapies for the treatment of cancer and other diseases. Another area of interest is the study of this compound's effects on gut microbiota and its potential role in promoting gut health. Additionally, more research is needed to fully understand the mechanism of action of this compound and its effects on various signaling pathways in the body.
合成方法
(5E)-5-(1H-indol-3-ylmethylidene)-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one is synthesized from glucobrassicin, a glucosinolate found in cruciferous vegetables. When glucobrassicin is broken down by an enzyme called myrosinase, it forms this compound. This compound can also be synthesized in the laboratory by reacting indole and 3-methyl-2-butanone in the presence of sulfur and a base.
科学研究应用
(5E)-5-(1H-indol-3-ylmethylidene)-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one has been extensively studied for its potential health benefits and therapeutic properties. It has been shown to have anti-cancer effects by inhibiting the growth of cancer cells and inducing apoptosis (programmed cell death). This compound has also been shown to have anti-inflammatory and antioxidant effects, which may help prevent chronic diseases such as heart disease and diabetes.
属性
CAS 编号 |
93656-20-3 |
|---|---|
分子式 |
C18H12N2OS2 |
分子量 |
336.4 g/mol |
IUPAC 名称 |
4-hydroxy-5-[(Z)-indol-3-ylidenemethyl]-3-phenyl-1,3-thiazole-2-thione |
InChI |
InChI=1S/C18H12N2OS2/c21-17-16(10-12-11-19-15-9-5-4-8-14(12)15)23-18(22)20(17)13-6-2-1-3-7-13/h1-11,21H/b12-10+ |
InChI 键 |
NHAXYTWIOUIZSC-MHWRWJLKSA-N |
手性 SMILES |
C1=CC=C(C=C1)N2C(=O)/C(=C\C3=CNC4=CC=CC=C43)/SC2=S |
SMILES |
C1=CC=C(C=C1)N2C(=C(SC2=S)C=C3C=NC4=CC=CC=C43)O |
规范 SMILES |
C1=CC=C(C=C1)N2C(=O)C(=CC3=CNC4=CC=CC=C43)SC2=S |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![[(5-chloro-1H-benzimidazol-2-yl)sulfanyl]acetic acid](/img/structure/B187132.png)
![Spiro[cyclohexane-1,2'(3'H)-[1H]perimidine]](/img/structure/B187134.png)



![Bis{4-[(4-fluorophenyl)ethynyl]phenyl}methanone](/img/structure/B187141.png)

![1-Oxa-7-azaspiro[4.4]nonane](/img/structure/B187145.png)

![4-[(Carboxymethyl)amino]benzoic acid](/img/structure/B187148.png)
![3-[1-(4-Methoxy-phenyl)-2-nitro-ethyl]-1H-indole](/img/structure/B187149.png)
